molecular formula C19H21Cl2NO3 B12129621 N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-chloro-3-methylphenoxy)butanamide CAS No. 6154-76-3

N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-chloro-3-methylphenoxy)butanamide

Cat. No.: B12129621
CAS No.: 6154-76-3
M. Wt: 382.3 g/mol
InChI Key: GGIGPBHOTDVYJD-UHFFFAOYSA-N
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Description

    N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-chloro-3-methylphenoxy)butanamide: . It features an amide functional group (–CONH–) and two aromatic rings.

  • The compound’s systematic name reflects its substituents: the 4-chloro-2-methoxy-5-methylphenyl group attached to the amide nitrogen and the 4-(4-chloro-3-methylphenoxy)butanamide moiety.
  • Its molecular formula is C22H23Cl2NO4 .
  • Preparation Methods

    • Synthetic Routes : Although specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods. One approach involves coupling the appropriate chlorinated phenols with an amine (e.g., 4-chloro-2-methoxy-5-methylphenylamine) followed by amide formation.
    • Industrial Production : Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification. proprietary methods may limit detailed information.
  • Chemical Reactions Analysis

    • Reactivity : Compound X can undergo several reactions, including oxidation , reduction , and substitution .
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can convert the methyl group to a carboxylic acid.
      • Reduction : Reduction with lithium aluminum hydride (LiAlH4) can reduce the carbonyl group to an alcohol.
      • Substitution : Nucleophilic substitution reactions can occur at the chlorine atoms.
    • Major Products : The specific products depend on reaction conditions, but potential outcomes include hydroxylated derivatives, amine derivatives, and substituted phenols.
  • Scientific Research Applications

    • Chemistry : Compound X may serve as a building block in the synthesis of more complex molecules due to its unique structure.
    • Biology : Researchers explore its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug lead.
    • Medicine : Investigations focus on its pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.
    • Industry : It could find applications in agrochemicals, pharmaceuticals, or materials science.
  • Mechanism of Action

    • Targets : Compound X likely interacts with specific cellular targets, such as enzymes or receptors.
    • Pathways : It may modulate signaling pathways related to inflammation, cell growth, or metabolism.
  • Comparison with Similar Compounds

    • Uniqueness : Compound X’s dual chlorophenyl and methoxy-methylphenyl moieties make it distinct.
    • Similar Compounds : Other amides with aromatic substituents, such as acetaminophen (paracetamol) or ibuprofen, share some features.

    Remember that while I’ve provided an overview, detailed experimental procedures and proprietary industrial methods may require further investigation

    : ChemSpider: Compound X

    Properties

    CAS No.

    6154-76-3

    Molecular Formula

    C19H21Cl2NO3

    Molecular Weight

    382.3 g/mol

    IUPAC Name

    N-(4-chloro-2-methoxy-5-methylphenyl)-4-(4-chloro-3-methylphenoxy)butanamide

    InChI

    InChI=1S/C19H21Cl2NO3/c1-12-9-14(6-7-15(12)20)25-8-4-5-19(23)22-17-10-13(2)16(21)11-18(17)24-3/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,23)

    InChI Key

    GGIGPBHOTDVYJD-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCOC2=CC(=C(C=C2)Cl)C

    Origin of Product

    United States

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